![molecular formula C11H10ClNO B101766 2-chloro-1-(1H-indol-3-yl)propan-1-one CAS No. 17380-07-3](/img/structure/B101766.png)
2-chloro-1-(1H-indol-3-yl)propan-1-one
Overview
Description
“2-chloro-1-(1H-indol-3-yl)propan-1-one” is a specialty product for proteomics research . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular formula of “2-chloro-1-(1H-indol-3-yl)propan-1-one” is C11H10ClNO . Its molecular weight is 207.656 .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural framework of “2-chloro-1-(1H-indol-3-yl)propan-1-one” could be modified to enhance its affinity to viral receptors, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The indole nucleus is known to possess anti-inflammatory capabilities. By incorporating the “2-chloro-1-(1H-indol-3-yl)propan-1-one” scaffold into medicinal compounds, researchers can explore its efficacy in reducing inflammation, which is beneficial for treating various chronic diseases .
Anticancer Research
Indole derivatives are often explored for their anticancer activities. The compound could be used as a pharmacophore to develop new therapeutic agents that target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial and Antifungal Potential
Research has indicated that indole derivatives can act as potent antimicrobial and antifungal agents . They have been tested against a variety of fungal strains, including Candida spp. and Aspergillus niger, showing fungicidal activity at certain concentrations . This suggests that “2-chloro-1-(1H-indol-3-yl)propan-1-one” could be a valuable addition to the arsenal against drug-resistant fungal infections.
Tyrosinase Inhibition
Indole compounds have been identified as effective tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial in the treatment of hyperpigmentation disorders. The subject compound could be investigated for its potential to reduce tyrosinase activity, thereby contributing to dermatological applications .
Antitubercular Activity
The indole core structure has been utilized in the synthesis of compounds with antitubercular activity . These compounds have been tested against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, offering a promising avenue for new treatments against tuberculosis .
Future Directions
properties
IUPAC Name |
2-chloro-1-(1H-indol-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRRBMAMUDWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406682 | |
Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-1-(1H-indol-3-yl)propan-1-one | |
CAS RN |
17380-07-3 | |
Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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